
1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorophenyl groups and a thione group attached to the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorobenzylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
Chemistry: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is used as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. It exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting various biochemical processes.
類似化合物との比較
- 1,2-Bis(2-chlorophenyl)ethanol
- 1,2-Bis(2-chlorophenyl)hydrazine
- 1,2-Bis(2-chlorophenyl)ethane
Comparison: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its quinazoline core and thione group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it more versatile for various applications. Its potential in medicinal chemistry and materials science sets it apart from other related compounds.
特性
CAS番号 |
62721-88-4 |
|---|---|
分子式 |
C20H16Cl2N2S |
分子量 |
387.3 g/mol |
IUPAC名 |
1,2-bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C20H16Cl2N2S/c21-15-9-3-1-7-13(15)19-23-20(25)14-8-2-5-11-17(14)24(19)18-12-6-4-10-16(18)22/h1,3-4,6-7,9-10,12H,2,5,8,11H2 |
InChIキー |
DIDWOONWCXKSCW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


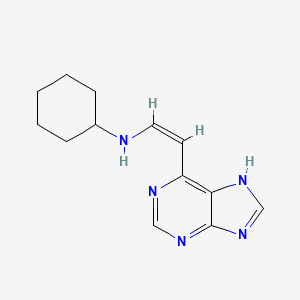
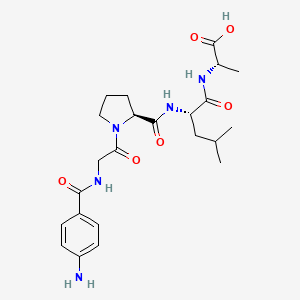
![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)
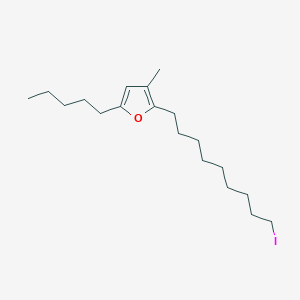
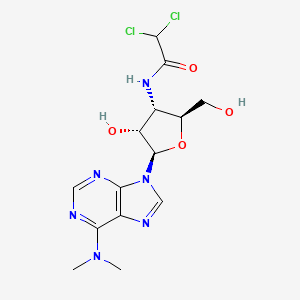
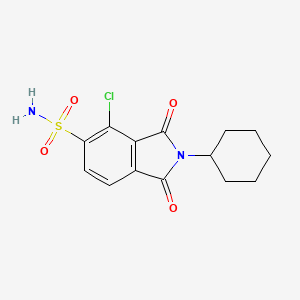
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)





